molecular formula C6H9N3O B3072928 (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine CAS No. 1017131-06-4

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine

Cat. No.: B3072928
CAS No.: 1017131-06-4
M. Wt: 139.16 g/mol
InChI Key: DNVNVWZQZDEHMD-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic compound that features a cyclopropyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of acid hydrazides with carboxylic acids, followed by cyclization using dehydrating agents such as phosphorus oxychloride or thionyl chloride . Another approach involves the reaction of nitriles with hydroxylamine hydrochloride under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent .

Medicine

The compound is being investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its unique structure may allow for the design of new pharmaceuticals with improved efficacy and reduced side effects .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine is unique due to its specific substitution pattern and the presence of the cyclopropyl group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVNVWZQZDEHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Reactant of Route 2
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Reactant of Route 4
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Reactant of Route 5
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Reactant of Route 6
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine

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